molecular formula C23H29N3O4S B569860 N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide CAS No. 1371638-10-6

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide

Cat. No.: B569860
CAS No.: 1371638-10-6
M. Wt: 443.562
InChI Key: LJMAGQBUYLSXRO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmission and influence various physiological processes . The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with dopamine receptors and other molecular targets in a distinct manner. This uniqueness makes it valuable for research in neurology and pharmacology .

Properties

IUPAC Name

N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMAGQBUYLSXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1371638-10-6
Record name N-Acetyl quetiapine, open ring-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL QUETIAPINE, OPEN RING-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV5CE2UFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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